molecular formula C12H13NO2 B13213604 3-Propyl-1H-indole-7-carboxylicacid

3-Propyl-1H-indole-7-carboxylicacid

Cat. No.: B13213604
M. Wt: 203.24 g/mol
InChI Key: MHQBOSXLWDTLKZ-UHFFFAOYSA-N
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Description

3-Propyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Propyl-1H-indole-7-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, optimized procedures and catalysts are employed to enhance yield and purity .

Chemical Reactions Analysis

3-Propyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Propyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular signaling pathways, influencing biological processes .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-propyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12(14)15/h3,5-7,13H,2,4H2,1H3,(H,14,15)

InChI Key

MHQBOSXLWDTLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=CC=C2C(=O)O

Origin of Product

United States

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